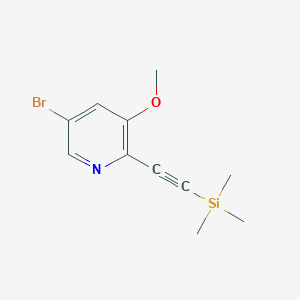

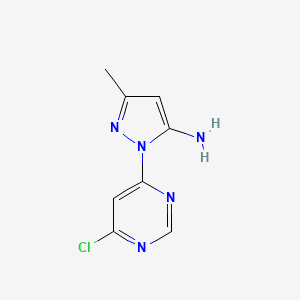

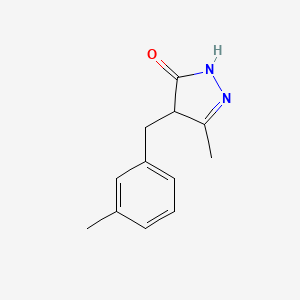

![molecular formula C8H8BrClN2 B1519810 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-41-1](/img/structure/B1519810.png)

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

説明

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is an organic chemical synthesis intermediate . It is used in various branches of chemistry due to its wide range of applications .

Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . More specific synthesis details may be found in technical documents and peer-reviewed papers .Molecular Structure Analysis

The molecular weight of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is 247.52 . Its IUPAC name is 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride . The InChI code for this compound is 1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H .Physical And Chemical Properties Analysis

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature . and should be stored at temperatures between 2-8°C .科学的研究の応用

Comprehensive Analysis of 8-Bromo-6-methylimidazo[1,2-a]pyridine Hydrochloride Applications:

Medicinal Chemistry

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It serves as a key intermediate in the synthesis of various pharmacologically active molecules .

Material Science

The structural character of this compound makes it useful in material science applications. Its unique properties can be leveraged in the development of new materials .

Pharmaceutical Ingredients

Imidazo[1,2-a]pyridine derivatives are found in the molecules of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

These derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions, highlighting their role in environmental and biological monitoring .

Synthesis Methods

The compound is used in various synthesis methods, including solvent- and catalyst-free synthesis under microwave irradiation, which is a green chemistry approach to producing imidazo[1,2-a]pyridines .

Tuberculosis Treatment

In recent research, imidazo[1,2-a]pyridine analogues have shown promise in treating tuberculosis (TB), with significant reduction of bacterial load observed in an acute TB mouse model .

Light-Sensitive Dyes and Data Storage

Imidazo[1,2-a]pyridine compounds are also used as light-sensitive dyes and optical media for data storage, showcasing their versatility in technological applications .

Pesticides and Fungicides

Their use extends to agricultural applications as well, where they serve as components in pesticides and fungicides .

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with targets in a way that inhibits the growth or survival of these bacteria.

Biochemical Pathways

Given the activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb , it can be inferred that these compounds may affect pathways related to the survival and proliferation of these bacteria.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The acute tb mouse model indicated a significant reduction of bacterial load when treated with q203, an imidazo[1,2-a]pyridine analogue . This suggests that 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride may have a similar bactericidal effect.

Action Environment

It’s worth noting that the storage temperature for this compound is between 2-8°c , suggesting that temperature could be a factor in its stability.

特性

IUPAC Name |

8-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIAFYJNUYWRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C(=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656909 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

957120-41-1 | |

| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

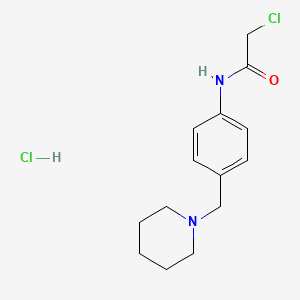

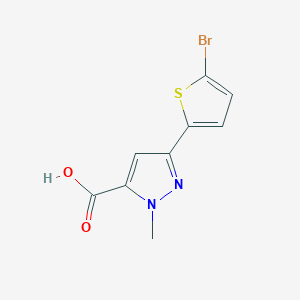

![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)

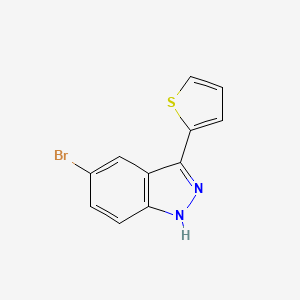

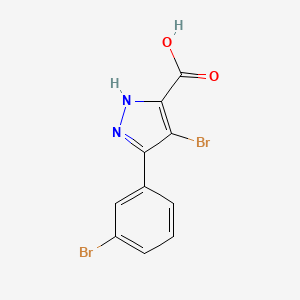

![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)

![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)

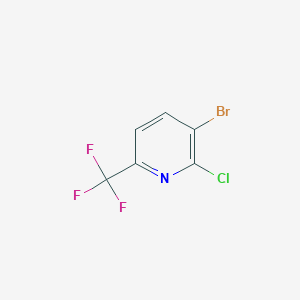

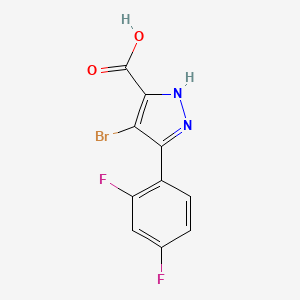

![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)